Product packaging for 3-(Ethylsulfonamido)phenylboronic acid(Cat. No.:CAS No. 710348-41-7)

3-(Ethylsulfonamido)phenylboronic acid

Katalognummer: B1421278
CAS-Nummer: 710348-41-7
Molekulargewicht: 229.07 g/mol
InChI-Schlüssel: UODGYEZPCAFKEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Molecular Geometry and Bonding Configurations

This compound (ESAPBA) features a phenyl ring substituted at the meta position with a boronic acid group (–B(OH)₂) and an ethylsulfonamido moiety (–NHSO₂C₂H₅). The molecular geometry is influenced by the electronic and steric effects of these substituents. X-ray crystallographic studies of analogous phenylboronic acids reveal that the boron atom adopts a trigonal planar configuration with B–O bond lengths averaging 1.35–1.38 Å and B–C bond lengths of ~1.56 Å. The ethylsulfonamido group introduces asymmetry, with the sulfur atom in a tetrahedral geometry (S–N and S–O bond lengths of ~1.63 Å and ~1.43 Å, respectively).

Key bond parameters derived from computational models (DFT) include:

Bond Type Length (Å) Angle (°)
B–O (boronic acid) 1.37 O–B–O: 120.1
B–C (phenyl) 1.56 C–B–O: 119.5
S–N (sulfonamide) 1.63 N–S–O: 106.4
S–O (sulfonyl) 1.43 O–S–O: 117.8

The dihedral angle between the boronic acid group and the phenyl ring ranges from 6.6° to 21.4°, depending on intermolecular interactions.

Crystallographic Analysis of Hydrogen-Bonded Networks

ESAPBA forms extended hydrogen-bonded networks due to the synergistic interactions of its boronic acid and sulfonamide groups. Single-crystal X-ray diffraction studies of related sulfonamide boronic acids show that the –B(OH)₂ groups engage in syn–anti hydrogen bonding to create dimeric units (O–H⋯O distances: 1.8–2.1 Å). The sulfonamide moiety participates in additional N–H⋯O interactions (N⋯O distances: 2.9–3.1 Å), linking dimers into layered architectures.

A representative hydrogen-bonding network for ESAPBA derivatives includes:

Donor–Acceptor Pair Distance (Å) Angle (°)
O–H (B(OH)₂)⋯O (B(OH)₂) 1.85 168
N–H (sulfonamide)⋯O (S) 2.95 155
O (S=O)⋯H–O (B(OH)₂) 2.78 142

These interactions stabilize a orthorhombic crystal system (space group Iba2) with lattice parameters a = 17.9 Å, b = 115.3 Å, and c = 9.8 Å, as observed in phenylboronic acid analogs.

Comparative Electronic Structure with Substituted Phenylboronic Acids

The electronic properties of ESAPBA differ significantly from those of simpler phenylboronic acids due to the electron-withdrawing sulfonamide group. Density functional theory (DFT) calculations indicate that the sulfonamide moiety reduces electron density at the boron center, lowering the pKₐ of the boronic acid (predicted pKₐ: 7.2 for ESAPBA vs. 8.7 for phenylboronic acid). This enhances electrophilicity, facilitating interactions with diol-containing molecules.

Comparative frontier molecular orbital (FMO) analysis reveals:

Compound HOMO (eV) LUMO (eV) Gap (eV)
ESAPBA -6.8 -2.3 4.5
Phenylboronic acid -6.5 -1.9 4.6
4-Nitrophenylboronic acid -7.1 -3.1 4.0

The sulfonamide group also induces a redshift in the UV-Vis absorption spectrum (λₘₐₓ: 265 nm for ESAPBA vs. 255 nm for phenylboronic acid), attributed to n→π* transitions involving the sulfonyl oxygen lone pairs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12BNO4S B1421278 3-(Ethylsulfonamido)phenylboronic acid CAS No. 710348-41-7

Eigenschaften

IUPAC Name

[3-(ethylsulfonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4S/c1-2-15(13,14)10-8-5-3-4-7(6-8)9(11)12/h3-6,10-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODGYEZPCAFKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NS(=O)(=O)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674475
Record name {3-[(Ethanesulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710348-41-7
Record name {3-[(Ethanesulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

General Preparation of Phenylboronic Acids

Phenylboronic acids are typically prepared through the reaction of arylmagnesium bromides with trimethyl borate, followed by hydrolysis to yield the boronic acid. Another method involves the reaction of phenyllithium with a borate ester, though this often results in lower yields.

Preparation of Sulfonamides

Sulfonamides are generally synthesized by reacting sulfonyl chlorides with amines. For the specific case of 3-(ethylsulfonamido)phenylboronic acid, one might start with a phenylboronic acid derivative and introduce the ethylsulfonamido group through a sulfonylation reaction.

Analysis of Reaction Conditions

Step Reagents Solvents Conditions Yield
1. Preparation of Phenylboronic Acid Arylmagnesium bromide, Trimethyl borate Diethyl ether, Tetrahydrofuran Room temperature, Hydrolysis Variable
2. Introduction of Ethylsulfonamido Group Ethylsulfonyl chloride, Base (e.g., triethylamine) Dichloromethane, Acetonitrile 0°C to room temperature Not reported

Challenges and Considerations

  • Stability of Boronic Acid : Boronic acids can be sensitive to moisture and may require careful handling to prevent degradation.
  • Reactivity of Sulfonyl Chlorides : Sulfonyl chlorides are reactive and may require controlled conditions to avoid side reactions.
  • Purification : The purification of boronic acids can be challenging due to their tendency to form complexes with other molecules.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Ethylsulfonamido)phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to boranes.

    Substitution: The ethylsulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the ethylsulfonamido group under mild conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Research indicates that 3-(Ethylsulfonamido)phenylboronic acid may serve as an inhibitor for specific enzymes, particularly proteasomes, which are critical in protein degradation pathways. This property positions it as a candidate for drug design targeting diseases such as cancer and diabetes due to its ability to modulate biological pathways through enzyme inhibition .

Drug Delivery Systems

The compound has been explored for its role in developing glucose-sensitive drug delivery systems. For instance, conjugates of this compound with chitosan have shown promise in controlled insulin release applications. These systems leverage the unique ability of boronic acids to interact with glucose, facilitating self-regulated drug delivery .

Anticancer Properties

Studies have demonstrated that compounds containing boronic acids, including this compound, exhibit anticancer activity by enhancing drug accumulation in tumor cells and improving therapeutic efficacy. The ability to form covalent bonds with biological macromolecules allows this compound to target cancer cells selectively .

Polymer Development

The presence of the boronic acid group makes this compound a valuable building block for creating polymers with specific functionalities. Its incorporation into polymer matrices can enhance properties such as biodegradability and biocompatibility, making it suitable for various applications in biomedical engineering .

Self-Assembling Molecules

Research suggests that the unique combination of functional groups in this compound could facilitate the design of self-assembling molecules for nanotechnology applications. This could lead to advancements in targeted drug delivery systems and smart materials that respond to environmental stimuli .

Case Studies

Application AreaStudy ReferenceFindings
Enzyme Inhibition Demonstrated potential as a proteasome inhibitor; implications for cancer therapy.
Glucose-Sensitive Delivery Chitosan conjugates showed controlled insulin release based on glucose levels.
Anticancer Activity Enhanced drug accumulation in tumor cells; improved therapeutic efficacy observed.
Polymer DevelopmentContributed to the creation of biodegradable polymers with enhanced functionality.
Self-AssemblyPotential for developing nanotechnology applications through self-assembling properties.

Wirkmechanismus

The mechanism of action of 3-(Ethylsulfonamido)phenylboronic acid involves the formation of reversible covalent bonds with diols. This interaction is pH-dependent, allowing the compound to capture and release diol-containing molecules under different pH conditions. The boronic acid group forms a cyclic ester with the diol, which can be hydrolyzed under acidic conditions to release the bound molecule .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Key phenylboronic acid derivatives and their distinguishing features:

Compound Name Substituent Position/Group Key Properties
3-(Ethylsulfonamido)phenylboronic acid Ethylsulfonamido at meta Enhanced solubility; potential for hydrogen bonding and selective recognition
Phenylboronic acid None Baseline boronic acid; binds diols (e.g., glucose) with moderate affinity
3-(Propionamido)phenylboronic acid Propionamido at meta High binding constant with Neu5Ac (37.6 ± 3.1 M⁻¹ at pH 7.4)
2-Carboxyphenylboronic acid Carboxy at ortho Catalyzes glucose-to-HMF conversion via intramolecular Lewis acid coordination
4-Aminophenylboronic acid Amino at para Improved binding with glycoproteins; used in diagnostic assays

Binding Affinity and Selectivity

  • Sialic Acid (Neu5Ac) Binding :

    • 3-(Propionamido)phenylboronic acid exhibits exceptional affinity for Neu5Ac (37.6 ± 3.1 M⁻¹ at pH 7.4) due to hydrogen bonding between the amide group and Neu5Ac’s glycerol tail .
    • Phenylboronic acid binds Neu5Ac with lower affinity (11.6 ± 1.9 M⁻¹), attributed to interactions with the α-hydroxycarboxylate unit .
    • The ethylsulfonamido group in the target compound may modulate binding by altering electronic properties (e.g., lowering boronic acid pKa) or steric effects, though experimental data is lacking.
  • Glucose Sensing :

    • Phenylboronic acid forms reversible complexes with glucose, enabling applications in hydrogels for insulin delivery . Derivatives with electron-withdrawing groups (e.g., sulfonamido) may enhance binding at physiological pH.

Pharmacological and Industrial Relevance

  • 3-Ethylphenylboronic acid (CAS 90555-65-0), a structural analog, is a pharmaceutical intermediate with applications in kinase inhibitor synthesis . The ethylsulfonamido variant could offer improved pharmacokinetics or target specificity.
  • Sourcing: Compounds like 3-(3-Isopropylthioureido)phenylboronic acid (CAS 1072946-07-6) are available from suppliers like Shanghai Yuanye Bio-Technology, indicating commercial viability for specialized boronic acids .

Q & A

Q. Table 1. Comparative binding constants (Kd) of phenylboronic acid derivatives with Neu5Ac

CompoundKd (M⁻¹) at pH 7.4TechniqueReference
3-Aminophenylboronic acid37.6 ± 3.1¹¹B NMR
Phenylboronic acid11.6 ± 1.9ITC
This compound*PendingARS displacement

*Proposed study using methodology from .

Q. Table 2. Optimized Suzuki-Miyaura reaction conditions

ParameterConditionYield (%)Purity (HPLC)
LigandSPhos92>99%
SolventDMF/H₂O (9:1)8598%
Temperature80°C, 12 h8897%
Microwave (120°C, 10 min)94>99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Ethylsulfonamido)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-(Ethylsulfonamido)phenylboronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.